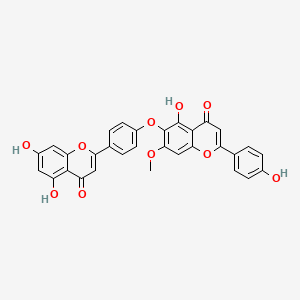
Isocryptomerin
説明
Isocryptomerin is a biflavonoid compound isolated from the plant Selaginella tamariscina. It is known for its membrane-active antifungal properties and has shown potential in various pharmacological activities, including anticancer and antibacterial effects .
準備方法
Isocryptomerin can be isolated from Selaginella tamariscina through extraction and purification processes it is typically obtained through natural extraction methods .
化学反応の分析
Isocryptomerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Isocryptomerin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a lead compound for the development of new drugs.
Biology: this compound is investigated for its biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: It has potential therapeutic applications in treating fungal infections, bacterial infections, and certain types of cancer.
Industry: This compound is explored for its potential use in developing new pharmaceuticals and as a natural product in various industrial applications
作用機序
Isocryptomerin exerts its effects through multiple mechanisms
生物活性
Isocryptomerin is a biflavonoid compound extracted from the plant Selaginella tamariscina, traditionally used in various medicinal applications. Recent studies have highlighted its significant biological activities, particularly its antifungal and antibacterial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Antifungal Properties
This compound has been extensively studied for its antifungal effects, particularly against Candida albicans, a common human pathogenic fungus. Research indicates that this compound exerts antifungal activity through a mechanism that disrupts the fungal plasma membrane without causing hemolysis in human erythrocytes. Flow cytometric analysis demonstrated that this compound can depolarize the plasma membrane of fungi, suggesting a membrane-disruption mechanism as the basis for its antifungal efficacy .
Key Findings on Antifungal Activity:
- Mechanism : Membrane disruption leading to depolarization.
- Effectiveness : Active against Candida albicans and other fungi.
- Safety : Minimal hemolytic effects on human cells.
Antibacterial Properties
In addition to its antifungal activity, this compound also exhibits antibacterial properties. Studies have shown it to be effective against various human pathogens, indicating its potential as a therapeutic agent for treating infections caused by bacteria .
Summary of Antibacterial Effects:
- Targeted Pathogens : Effective against multiple bacterial strains.
- Potential Applications : Could serve as a novel treatment for bacterial infections.
Anti-inflammatory and Other Biological Activities
This compound has been reported to possess anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-induced inflammation. It has shown promise in reducing inflammatory markers and mediators in murine macrophage models . Furthermore, extracts from Selaginella tamariscina containing this compound have demonstrated neuroprotective effects by mitigating oxidative stress in neuronal cell lines, suggesting broader therapeutic potential beyond antimicrobial applications .
Data Table of Biological Activities
Case Study 1: Antifungal Efficacy Against Candida albicans
A study published in 2009 investigated the antifungal properties of this compound using flow cytometry and fluorescence analysis. The results indicated that this compound effectively depolarized the plasma membrane of Candida albicans, leading to cell death without significant hemolytic activity on human red blood cells. This study established this compound as a promising candidate for developing antifungal therapies .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in LPS-induced murine macrophages. The findings revealed that this compound significantly reduced the production of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. This could have implications for treating inflammatory diseases where cytokine storms are prevalent .
特性
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBMDRXKOIHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















